
1-(2,3-dimethylphenyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dimethylphenyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a useful research compound. Its molecular formula is C14H21N5 and its molecular weight is 259.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Phosphorescent Sensors for Nitric Oxide
A series of rhenium(I) polypyridine complexes, functionalized with a diaminoaromatic moiety, have been developed as phosphorescent sensors for nitric oxide (NO). These complexes, including the 1-(2,3-dimethylphenyl) derivative, show significant emission enhancement when reacting with NO, highlighting their potential as intracellular NO sensors (Choi et al., 2013).
Freezing Equilibrium for Structural Isolation
In the study of tautomerism, a specific isomer of 1-(2,3-dimethylphenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine was isolated in pure state as part of a complex, demonstrating its utility in isolating specific molecular structures (Toda et al., 1988).
Structural Studies in Nitrogen-Centered Radicals
Research on nitrogen-centered urazole radicals and their dimeric forms has included the study of compounds like 1-(2,3-dimethylphenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine. This work has provided insights into the molecular structure and behavior of such compounds, as well as their spectroscopic characteristics (Martin & Breton, 2017).
Synthesis and Characterization in Organic Chemistry
The compound has been involved in various synthesis processes in organic chemistry, contributing to the development of novel compounds and understanding of chemical reactions. Its role in synthesis and characterization is significant in the field of organic chemistry (Liu & Iwanowicz, 2003).
Luminescent Properties in Chemistry
Studies on the luminescent properties of compounds based on 4-amino-4H-1,2,4-triazole, including derivatives of 1-(2,3-dimethylphenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine, have provided insights into their potential applications in fields like photodynamic therapy and fluorescence imaging (Xi et al., 2021).
Biological Activity and Pharmaceutical Applications
The compound has been part of studies focusing on the synthesis and biological activity of various derivatives, indicating its relevance in the development of pharmaceutical compounds and understanding of biological interactions (Noubade et al., 2009).
Wirkmechanismus
Target of Action
The primary target of this compound, also known as dexmedetomidine , is the α2-adrenoceptor . This receptor plays a crucial role in the central nervous system, regulating a variety of physiological functions such as sedation, anxiolysis, and analgesia .
Mode of Action
Dexmedetomidine interacts with its targets by acting as an agonist at the α2-adrenoceptor . It is highly selective for α2-receptors with an α2:α1 ratio of 1620:1 . This interaction results in a range of effects, including sedation, anxiolysis, sympatholysis, and analgesia .
Biochemical Pathways
The activation of α2-adrenoceptors by dexmedetomidine leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits the release of various neurotransmitters and reduces neuronal activity . This mechanism is involved in the compound’s sedative and analgesic effects .
Pharmacokinetics
Dexmedetomidine is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on dexmedetomidine pharmacokinetics . A high inter-individual variability in dexmedetomidine pharmacokinetics has been described, especially in the intensive care unit population .
Result of Action
The molecular and cellular effects of dexmedetomidine’s action include transient hypertension, bradycardia, and hypotension, which result from the drug’s peripheral vasoconstrictive and sympatholytic properties . Dexmedetomidine exerts its hypnotic action through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus, thereby inducing a state of unconsciousness similar to natural sleep .
Action Environment
The action, efficacy, and stability of dexmedetomidine can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics can be affected by factors such as body size, hepatic function, plasma albumin levels, and cardiac output .
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5/c1-10-8-7-9-12(11(10)2)19-14(18(5)6)15-13(16-19)17(3)4/h7-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAENDJPADSMQLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NC(=N2)N(C)C)N(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

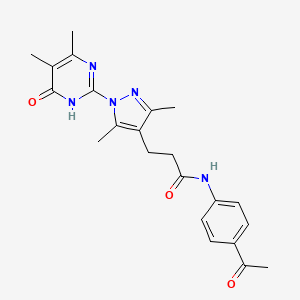
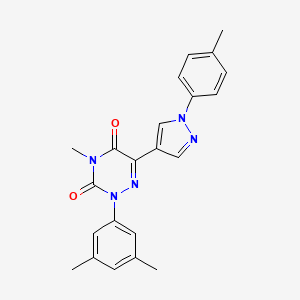
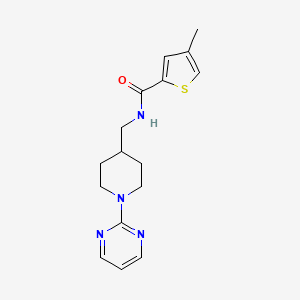
![3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-methoxybenzoic acid](/img/structure/B2357750.png)
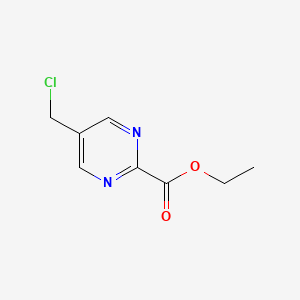


![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2357756.png)
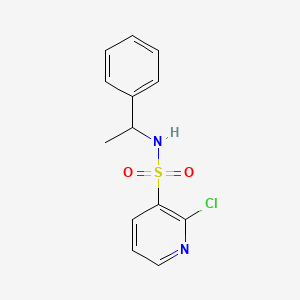
![8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2357761.png)
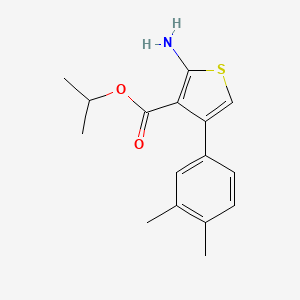
![tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate](/img/structure/B2357763.png)
![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2357764.png)
